2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate is a heterocyclic compound containing nitrogen atoms. This compound is notable for its unique bicyclic structure, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
The synthesis of Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Chemical Reactions Analysis
Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
Cyclopropanation: The compound can undergo cyclopropanation reactions using alpha-diazoacetates and transition metal catalysts.
Scientific Research Applications
Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. In the case of its use in antiviral medications, the compound acts as a protease inhibitor, blocking the activity of viral proteases and preventing the replication of the virus .
Comparison with Similar Compounds
Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate can be compared with other similar compounds such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is also used in the synthesis of pharmaceuticals.
2-R-4-methyl-6,6-diphenyl-1-phospha-2,3-diazabicyclo[3.1.0]hex-3-ene: This compound undergoes similar chemical reactions and is used in the study of phosphorine derivatives.
endo-3-(t-Butyl)-5,6-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene: This compound has a similar bicyclic structure but contains a sulfur atom, making it useful in different chemical applications.
Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate stands out due to its specific applications in antiviral medications and its efficient synthesis via Ru (II) catalysis .
Properties
IUPAC Name |
methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(2)5-4-9-10-8(5,7)6(11)12-3/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNTTWKRLLJLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(N=NC2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.